molecular formula C14H18ClNO2 B1249223 Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate CAS No. 205805-13-6

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate

Cat. No.: B1249223
CAS No.: 205805-13-6
M. Wt: 267.75 g/mol
InChI Key: GDFVYUDIAQQDTA-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a 4-chlorophenyl group, and a carboxylate ester group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFVYUDIAQQDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434256
Record name methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205805-13-6
Record name methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: N-Methylation via Transfer Hydrogenation

Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid.

  • Catalyst : Palladium on charcoal (5 wt%).

  • Conditions : Formic acid as hydrogen donor, 90–95°C for 6 hours.

  • Yield : 85–90% after hydrochloride salt formation.

Step 2: Carboxamide Formation

The methylated intermediate reacts with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide.

  • Reagents : Thionyl chloride (2.0 equiv), diethylamine (3.0 equiv).

  • Conditions : Dichloromethane solvent, 0°C to room temperature, 4 hours.

  • Yield : 78%.

Step 3: Grignard Coupling and Cyclization

The carboxamide intermediate undergoes Grignard reaction with 2,6-dibromopyridine, followed by hydrobromic acid treatment to yield the target compound.

  • Grignard Reagent : Methylmagnesium bromide (1.5 equiv).

  • Conditions : Tetrahydrofuran solvent, −10°C, 2 hours.

  • Yield : 65% after hydrobromide salt formation.

Industrial-Scale Process Development

Mobele et al. (2006) optimized a pilot-scale synthesis focusing on efficiency and recyclability:

  • Key Innovation : Recycling the trans isomer via kinetic epimerization .

    • The trans isomer is re-subjected to sodium methoxide in methanol, converting it back to the cis isomer through base-catalyzed equilibrium.

    • Yield Improvement : Overall yield increased from 45% to 72% after recycling.

  • Crystallization Optimization :

    • Use of ethanol/water (3:1) for selective cis isomer crystallization.

    • Purity: >99% enantiomeric excess (ee) after one recrystallization.

Comparative Analysis of Methods

Parameter Tamiz et al.Patent RouteMobele et al.
Starting MaterialPre-synthesized precursorIsonipecotic acidRacemic mixture
Key StepEpimerizationTransfer hydrogenationKinetic recycling
Chromatography UsedNoNoNo
Overall Yield100%65%72%
ScalabilityModerateHighHigh

Stereochemical Control and Challenges

The cis configuration of this compound is critical for bioactivity. Challenges include:

  • Diastereomer Separation : Early methods relied on chromatography, but modern approaches use epimerization-driven crystallization .

  • Catalyst Selection : Palladium-based catalysts in transfer hydrogenation minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antihistaminic Properties

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is structurally related to cetirizine, an antihistamine used for treating allergic conditions such as rhinitis and urticaria. Its mechanism involves antagonism of the H1 receptor, which helps alleviate symptoms associated with allergic reactions .

Potential as a Stimulant

Research indicates that (+)-CPCA exhibits stimulant properties similar to those of pethidine. It may influence dopamine pathways, which could be relevant in treating conditions like attention deficit hyperactivity disorder (ADHD) or other cognitive disorders .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Pharmacodynamics : A study published in the Journal of Medicinal Chemistry highlighted the compound's selectivity for certain enzyme isoforms, suggesting potential for targeted therapies in neurological disorders .
  • Toxicological Assessments : Evaluations conducted by various toxicological studies have shown that while there are therapeutic potentials, careful consideration is needed regarding its safety profile due to possible stimulant effects .
  • Comparative Studies : Research comparing (+)-CPCA with other piperidine derivatives has demonstrated its unique binding affinities and pharmacokinetic properties, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate, also known as (+)-CPCA, is a compound of significant interest in pharmacology due to its unique biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a chlorophenyl substituent. Its molecular formula is C14_{14}H16_{16}ClN1_{1}O2_{2}, and its structure can be represented as follows:

Structure C1C2C3C4C5\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

The compound exhibits mixed agonist/antagonist properties at dopamine and norepinephrine receptors, which are crucial in the modulation of neurotransmission. Specifically, it acts as a partial agonist at the dopamine D2 receptor, offering potential utility in treating conditions like cocaine addiction by mimicking some effects of cocaine while also providing antagonistic properties that may reduce the euphoric effects associated with cocaine use .

Pharmacological Effects

  • Stimulant Properties : (+)-CPCA has been shown to exhibit stimulant effects similar to cocaine, enhancing locomotion in animal models .
  • Antiproliferative Activity : Recent studies indicate that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, demonstrating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the chlorophenyl substitution have been linked to changes in receptor binding affinity and subsequent biological effects. Table 1 summarizes the IC50 values for various analogs:

Compound NameIC50 (μM)Target Cell Line
(+)-CPCA0.69HeLa
Compound A2.29HCT-116
Compound B11HCT-116

Case Studies and Research Findings

  • Cocaine Addiction : A study highlighted that (+)-CPCA could serve as a potential therapeutic agent for cocaine addiction due to its ability to attenuate cocaine-induced locomotion while retaining some stimulant effects .
  • Cancer Research : In a high-throughput screening of compounds against cancer cell lines, several derivatives of this compound were identified with promising antiproliferative activity, suggesting a viable pathway for developing new anticancer therapies .
  • Tuberculosis Treatment : Research has also indicated potential antibacterial activity against Mycobacterium tuberculosis, with derivatives showing effective inhibition at concentrations below 10 μM .

Q & A

Q. What are the key spectroscopic techniques for characterizing this compound, and how are they applied?

Answer: Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure by identifying proton environments (e.g., aromatic protons from the 4-chlorophenyl group at ~7.3 ppm) and carbon types (e.g., ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]+^+) at m/z 268.12 (calculated for C14_{14}H18_{18}ClNO2_2) to verify molecular weight .
  • X-ray Crystallography : For crystalline samples, SHELX software refines structural parameters (bond angles, torsional conformations) . ORTEP-3 visualizes the 3D arrangement, confirming stereochemistry at the 3- and 4-positions .

Q. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the 3- and 4-positions influence biological activity?

Answer: The (3S,4S)-enantiomer (CAS 214335-16-7) may exhibit distinct interactions with chiral biological targets (e.g., enzymes, receptors). For example:

  • Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
  • Activity Correlation : Compare binding affinities via molecular docking (AutoDock Vina) against homologs like HIF prolyl-hydroxylase inhibitors (). Activity differences >10-fold between enantiomers suggest stereospecific interactions .

Q. What computational methods predict the compound’s reactivity in synthetic or biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ester group’s LUMO may drive hydrolysis under acidic conditions .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability (e.g., using GROMACS). LogP (~2.5) indicates moderate lipophilicity, favoring passive diffusion .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Answer:

  • Refinement with SHELXL : Optimize parameters (e.g., displacement ellipsoids, hydrogen bonding) to resolve discrepancies. For instance, torsional strain in the piperidine ring may arise from steric hindrance between the 1-methyl and 4-chlorophenyl groups .
  • Validation Tools : Use PLATON to check for missed symmetry or disorder. Compare experimental data (e.g., CCDC entries) with computational models (Mercury 4.0) .

Methodological Considerations

Data Contradiction Analysis Example :
If NMR and X-ray data conflict (e.g., unexpected dihedral angles in the crystal structure):

Verify sample purity via HPLC (retention time >95%).

Re-examine NMR assignments (e.g., NOESY for spatial proximity).

Re-run crystallography with higher-resolution data (≤0.8 Å).

Q. Experimental Design for Synthesis Optimization :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to maximize yield. For example, Pd/C (5 mol%) in ethanol at 60°C may reduce byproducts vs. higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Reactant of Route 2
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Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate

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